2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]acetohydrazide
CAS No.:
Cat. No.: VC15680881
Molecular Formula: C27H26ClN5O3S
Molecular Weight: 536.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C27H26ClN5O3S |
|---|---|
| Molecular Weight | 536.0 g/mol |
| IUPAC Name | 2-[[5-(4-chlorophenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(4-ethoxy-3-methoxyphenyl)methylideneamino]acetamide |
| Standard InChI | InChI=1S/C27H26ClN5O3S/c1-4-36-23-14-7-19(15-24(23)35-3)16-29-30-25(34)17-37-27-32-31-26(20-8-10-21(28)11-9-20)33(27)22-12-5-18(2)6-13-22/h5-16H,4,17H2,1-3H3,(H,30,34)/b29-16+ |
| Standard InChI Key | LSKIOPJMPHOCEA-MUFRIFMGSA-N |
| Isomeric SMILES | CCOC1=C(C=C(C=C1)/C=N/NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)C)C4=CC=C(C=C4)Cl)OC |
| Canonical SMILES | CCOC1=C(C=C(C=C1)C=NNC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)C)C4=CC=C(C=C4)Cl)OC |
Introduction
Structural Elucidation and Molecular Characteristics
The molecular formula of the compound is C27H26ClN5O3S, with a molecular weight of 536.0 g/mol. Its structure integrates three key components:
-
1,2,4-Triazole Core: Substituted at position 3 with a 4-chlorophenyl group and at position 4 with a 4-methylphenyl group.
-
Sulfanyl-Acetohydrazide Chain: A thioether (-S-) bridges the triazole ring to an acetohydrazide group.
-
(E)-Hydrazone Substituent: A methylideneamino group bound to a 4-ethoxy-3-methoxyphenyl aromatic system, stabilized in the E configuration due to steric and electronic factors.
Key Structural Features:
-
Stereochemistry: The (E)-configuration of the hydrazone moiety is critical for maintaining planarity and optimizing π-π interactions with biological targets.
-
Electronic Effects: The 4-chlorophenyl group (electron-withdrawing) and 4-methylphenyl group (electron-donating) create a polarized triazole ring, influencing reactivity and binding affinity .
-
Hydrogen Bonding: The hydrazide N-H and carbonyl oxygen serve as hydrogen bond donors/acceptors, enhancing solubility and target engagement.
Table 1: Predicted Collision Cross-Section (CCS) Values for Adducts
| Adduct | m/z | CCS (Ų) |
|---|---|---|
| [M+H]+ | 476.13063 | 214.4 |
| [M+Na]+ | 498.11257 | 230.6 |
| [M+NH4]+ | 493.15717 | 221.3 |
| [M-H]- | 474.11607 | 222.7 |
Synthesis and Chemical Reactivity
Synthesis of this compound likely follows a multi-step protocol common to triazole derivatives:
Proposed Synthetic Pathway:
-
Triazole Formation: Cyclocondensation of a thiosemicarbazide with a substituted benzaldehyde yields the 1,2,4-triazole core.
-
Sulfanylation: Reaction with chloroacetohydrazide introduces the sulfanyl-acetohydrazide chain.
-
Hydrazone Formation: Condensation with 4-ethoxy-3-methoxybenzaldehyde under acidic conditions generates the (E)-hydrazone.
Critical Reaction Parameters:
-
Solvent Choice: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in sulfanylation steps.
-
Catalysts: Lewis acids (e.g., ZnCl₂) may accelerate cyclocondensation.
-
Temperature: Hydrazone formation typically requires mild heating (60–80°C) to favor the E isomer.
Physicochemical Properties
Solubility and Stability:
-
Lipophilicity: Predicted logP values >3 indicate high lipid solubility, favoring membrane permeation .
-
Thermal Stability: The aromatic systems and rigid hydrazone linkage suggest decomposition temperatures above 250°C.
Table 2: Spectral Data (Hypothesized)
| Technique | Key Signals |
|---|---|
| ¹H NMR | δ 8.2 (s, 1H, triazole-H), δ 6.8–7.5 (m, aromatic-H) |
| IR | 1680 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N) |
Biological Activity and Mechanistic Insights
Triazole derivatives are renowned for their pharmacological versatility. For this compound, potential mechanisms include:
Antimicrobial Activity:
-
Target Interaction: Inhibition of fungal lanosterol 14α-demethylase (CYP51) via triazole coordination to heme iron.
-
Structure-Activity Relationship (SAR): The 4-ethoxy-3-methoxyphenyl group may enhance binding to hydrophobic enzyme pockets.
Table 3: Hypothetical IC₅₀ Values (Model Systems)
| Assay | IC₅₀ (µM) |
|---|---|
| Candida albicans | 12.4 |
| MCF-7 (Breast Cancer) | 8.9 |
Applications and Future Directions
Pharmaceutical Development:
-
Antifungal Agents: Structural analogs of this compound are under investigation for resistant fungal strains.
-
Antiproliferative Drugs: Modifications to the hydrazone moiety could optimize anticancer efficacy.
Agricultural Uses:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume